molecular formula C7H7N3O B13106907 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 204933-50-6

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B13106907
CAS No.: 204933-50-6
M. Wt: 149.15 g/mol
InChI Key: TZCIBBDRNICUNU-UHFFFAOYSA-N
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Description

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. This reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation in an aqueous medium . The DBU-H₂O system can be recycled multiple times without significant loss of activity, making it a green and sustainable approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis in aqueous media suggests potential scalability for industrial applications. The green chemistry approach, involving recyclable catalysts and minimal waste, aligns well with industrial sustainability goals.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can yield dihydropyrimidinones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various alkyl or aryl groups into the compound.

Scientific Research Applications

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the dihydro component, which may affect its chemical reactivity and biological activity.

    Pyrrolo[2,3-d]pyrimidin-4(1H)-one: Contains a pyrrole ring instead of a pyridine ring, leading to different chemical and biological properties.

    Quinazolin-4(1H)-one: Features a fused benzene and pyrimidine ring system, offering distinct chemical behavior and applications.

Uniqueness

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its fused pyridine and pyrimidine ring system, which imparts specific chemical reactivity and potential biological activities. Its green synthesis method and potential for diverse applications further distinguish it from similar compounds.

Properties

CAS No.

204933-50-6

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-3H,4H2,(H,8,9)(H,10,11)

InChI Key

TZCIBBDRNICUNU-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(C=CC=N2)C(=O)N1

Origin of Product

United States

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